molecular formula C11H17OP B8625313 Benzyldiethylphosphine oxide

Benzyldiethylphosphine oxide

Cat. No.: B8625313
M. Wt: 196.23 g/mol
InChI Key: BHVICCHVQUYALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyldiethylphosphine oxide is a phosphine oxide derivative characterized by a benzyl group and two ethyl substituents attached to a central phosphorus atom. Such compounds are pivotal in asymmetric catalysis and coordination chemistry due to their electron-donating properties and stereochemical versatility. The benzyl group enhances solubility in organic solvents, while ethyl substituents modulate steric effects, influencing reactivity in ligand-metal complexes .

Properties

Molecular Formula

C11H17OP

Molecular Weight

196.23 g/mol

IUPAC Name

diethylphosphorylmethylbenzene

InChI

InChI=1S/C11H17OP/c1-3-13(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

BHVICCHVQUYALS-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphine oxides vary widely in substituents, which dictate their chemical behavior. Below is a comparative analysis of benzyldiethylphosphine oxide with key analogs:

Compound Substituents Key Properties Applications
This compound Benzyl, 2 ethyl groups Moderate steric bulk, balanced electron donation Ligand synthesis, catalysis
Diphenylphosphinic acid benzyl ester (CAS 5573-42-2) Benzyl ester, 2 phenyl groups Higher hydrophobicity; ester group enhances hydrolytic stability Polymer additives, flame retardants
Difluoromethyldiphenylphosphine oxide (CAS 129932-29-2) Difluoromethyl, 2 phenyl groups Electron-withdrawing fluorine atoms increase acidity; improved thermal stability Fluorinated catalysts, material science
(2-Methoxycarbonylphenyl)methylphenylphosphine oxide (Compound 1a ) Methoxycarbonyl, methyl, phenyl Polar ester group improves solubility in polar solvents; chiral center for asymmetric synthesis Chiral ligands, enantioselective reactions

Electronic and Steric Effects

  • Electron Donation : this compound’s ethyl groups provide weaker electron donation compared to phenyl substituents in diphenylphosphinic acid benzyl ester, making it less electron-rich but more tunable for specific metal-ligand interactions .
  • Steric Hindrance : The benzyl group introduces moderate steric bulk, intermediate between the smaller methyl groups in dimethylphosphine oxide (GEO-02882 ) and the larger cyclic benzophospholan-3-one oxides (e.g., 2a–2d ). This balance is advantageous in catalysis where both accessibility and stability are critical .

Stability and Reactivity

  • Hydrolytic Stability : Unlike phosphate esters (e.g., benzoyl phosphate, CAS 6659-26-3 ), phosphine oxides like this compound are less prone to hydrolysis due to the absence of labile P–O ester bonds. This makes them more robust in aqueous or humid conditions .
  • Thermal Stability : Fluorinated analogs (e.g., difluoromethyldiphenylphosphine oxide ) exhibit superior thermal stability compared to alkyl-substituted phosphine oxides, attributed to strong C–F bonds and reduced oxidative degradation.

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